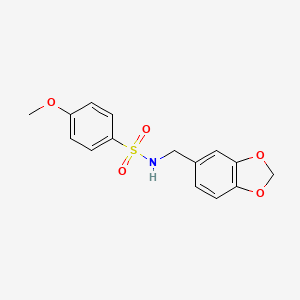

![molecular formula C7H4N4 B2938900 7H-吡咯并[2,3-d]嘧啶-2-腈 CAS No. 1211540-09-8](/img/structure/B2938900.png)

7H-吡咯并[2,3-d]嘧啶-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

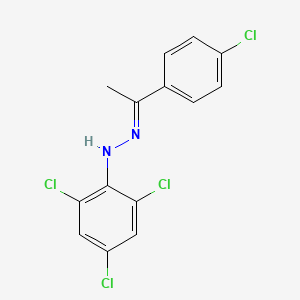

7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a compound with the empirical formula C6H5N3 . It is part of a unique collection of chemicals provided by Sigma-Aldrich . This compound has been used in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives .

Synthesis Analysis

The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . This method allows for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The synthesized derivatives were well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile has been analyzed using X-ray crystal structure analysis . This analysis has guided the optimization of this compound as a potent and orally active monopolar spindle 1 inhibitor .Chemical Reactions Analysis

The chemical reactions involving 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile have been studied in the context of its inhibitory capacity for PAK4 . The compound has shown good inhibitory capacity with no cytotoxicity .Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile include a molecular weight of 119.12 . The compound appears as a yellow solid with a melting point of 287–288 °C .科学研究应用

抗菌活性

7H-吡咯并[2,3-d]嘧啶(特别是通过 2-氨基-1-甲基-4,5-二苯基-1H-吡咯-3-腈的反应合成)已显示出显着的抗菌活性。在使用琼脂稀释法进行的研究中,针对革兰氏阳性菌(金黄色葡萄球菌和微球菌)和革兰氏阴性菌(大肠杆菌),观察到了这种活性。此类化合物在开发新的抗菌剂方面可能具有重要意义 (Vazirimehr 等,2017)。

合成和化学性质

7H-吡咯并[2,3-d]嘧啶的合成涉及与各种化学试剂的反应,从而产生具有潜在生物应用的多种衍生物。例如,Vorob’ev 等人(2006 年)详细介绍了此类化合物的合成和重排,强调了它们的化学多功能性 (Vorob’ev 等,2006)。Kim 和 Santilli(1969 年)还探讨了吡咯并[2,3-d]嘧啶的合成和可能的改性,表明了一系列可能的化学改性 (Kim & Santilli,1969)。

抗肿瘤和抗病毒应用

源自 7H-吡咯并[2,3-d]嘧啶的化合物在抗肿瘤和抗病毒应用中显示出前景。Hilmy 等人(2015 年)合成了具有肿瘤坏死因子-α (TNF-α) 抑制活性的新型吡咯并[2,3-d]嘧啶,表明它们在癌症治疗中的潜力 (Hilmy 等,2015)。Perlíková 和 Hocek(2017 年)讨论了具有有效细胞抑制或细胞毒性作用的 7-脱氮嘌呤(吡咯并[2,3-d]嘧啶)核苷,表明它们在靶向癌细胞中的应用 (Perlíková & Hocek,2017)。此外,Soto-Acosta 等人(2021 年)确定 4,7-二取代的 7H-吡咯并[2,3-d]嘧啶作为针对寨卡病毒的有效抗病毒剂,展示了它们在抗击病毒感染中的潜力 (Soto-Acosta 等,2021)。

作用机制

Target of Action

The primary targets of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile are Bcl2 anti-apoptotic protein and PAK4 . Bcl2 is a protein that prevents apoptosis, or programmed cell death . PAK4 is a kinase that plays a crucial role in various signal pathways and tumor progression .

Mode of Action

7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile interacts with its targets, leading to significant changes in cellular processes. The compound shows promising binding affinities against Bcl2 . It also inhibits PAK4 . This interaction leads to changes in gene expression levels, with up-regulation of P53, BAX, DR4, and DR5, and down-regulation of Bcl2, Il-8, and CDK4 .

Biochemical Pathways

The compound affects the apoptosis pathway by interacting with Bcl2 and PAK4 . This leads to the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes . The result is an increase in the activity of pro-apoptotic proteins like Caspase 8 and BAX, and a decrease in the activity of anti-apoptotic proteins like Bcl2 .

Pharmacokinetics

The compound has been found to have high bioavailability .

Result of Action

The interaction of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile with its targets leads to several molecular and cellular effects. It causes cell cycle arrest at the G1/S phase in MCF7 cells . It also induces apoptotic death of MCF7 cells . Additionally, there is a significant increase in the percentage of fragmented DNA in cells treated with this compound .

Action Environment

The action, efficacy, and stability of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile can be influenced by environmental factors. For instance, it has been found to be stable under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential to maintain its efficacy and stability .

未来方向

The future directions for the study of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile involve its potential as an anticancer agent . The compound has shown promising results in in vitro anticancer studies . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .

生化分析

Biochemical Properties

For instance, some derivatives have shown inhibitory activity against P21-Activated Kinase 4 (PAK4), a kinase associated with various signaling pathways and tumor progression .

Cellular Effects

In cellular contexts, 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile and its derivatives have shown potential anticancer activity. For example, certain derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Studies on similar compounds suggest that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile in animal models. Similar compounds have shown promising results in preclinical studies .

Metabolic Pathways

Pyrrolopyrimidine derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

属性

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXHGUNTDXWPJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=NC=C21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

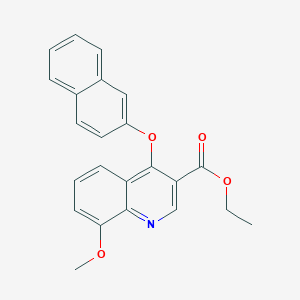

![N-{3-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2938819.png)

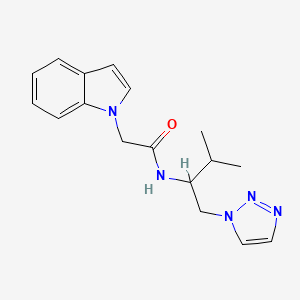

![7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B2938821.png)

![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2938829.png)

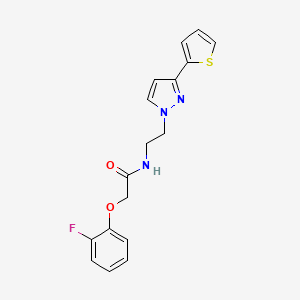

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2938831.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2938833.png)

![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2938836.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2938840.png)